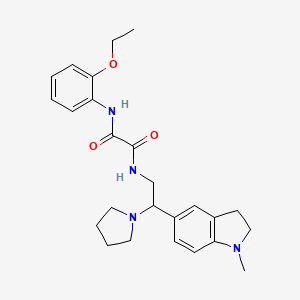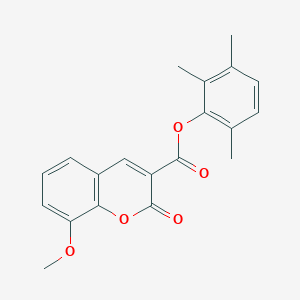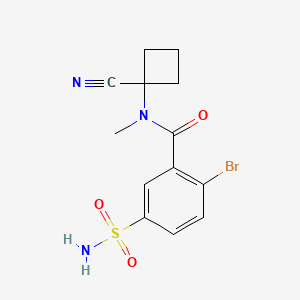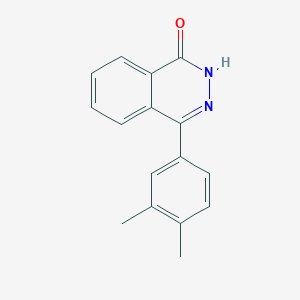![molecular formula C21H21N3O2S B2635763 N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide CAS No. 476458-23-8](/img/structure/B2635763.png)
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a methoxyphenyl group, a dihydrothieno[3,4-c]pyrazol group, and a phenylpropanamide group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the methoxyphenyl group might undergo reactions typical of ethers and aromatic compounds, while the dihydrothieno[3,4-c]pyrazol group might participate in reactions typical of heterocycles .Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have focused on synthesizing and characterizing pyrazole derivatives, which include compounds structurally similar to N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide. For instance, the synthesis and cytotoxicity of new pyrazoline and pyrazolo[1,5-a]pyrimidine derivatives have been explored, indicating potential applications in designing compounds with cytotoxic activity against cancer cells (Hassan, Hafez, & Osman, 2014). Another study on the synthesis, spectral, and X-ray crystal structure of a novel pyrazole derivative highlighted its thermo-optical studies and molecular docking, suggesting its application in material science and bioactivity prediction (Kumara, Kumar, Kumar, & Lokanath, 2018).
Anticancer and Antiviral Activities
Several studies have examined the anticancer and antiviral activities of pyrazoline derivatives. For example, new 2-pyrazoline-substituted 4-thiazolidinones were synthesized and tested for their in vitro anticancer activity, with some compounds showing selective inhibition of leukemia cell lines (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).
Corrosion Inhibition
Research into the potential role of pyrazoline derivatives in corrosion inhibition has shown that these compounds can enhance the corrosion resistance of mild steel in acidic solutions. This suggests their application in industries where metal preservation is critical (Lgaz, Saha, Chaouiki, et al., 2020).
Antimicrobial and Antioxidant Activities
Pyrazoline derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities, indicating their potential as leads for developing new antimicrobial and antioxidant agents. For instance, microwave-assisted synthesis of pyrazoline derivatives demonstrated their efficacy in inhibiting bacterial and fungal strains, also highlighting their good inhibitor properties against DNA gyrase (Ashok, Rangu, Rao, et al., 2016).
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-26-17-10-8-16(9-11-17)24-21(18-13-27-14-19(18)23-24)22-20(25)12-7-15-5-3-2-4-6-15/h2-6,8-11H,7,12-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMJSBXNBISPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(R)-2-Pyrrolidinyl]indan-2-ol](/img/structure/B2635681.png)


![1-(2-Methylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2635685.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2635690.png)

![1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B2635692.png)





